

Application Notes and Protocols for ATRN-119 in Combination Therapy

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Compound of Interest		
Compound Name:	Antitumor agent-119	
Cat. No.:	B12376173	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ATRN-119, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a focus on its application in combination with other anti-cancer agents. The protocols outlined below are based on preclinical and clinical findings and are intended to guide further research and development of ATRN-119 as a promising anti-tumor therapy.

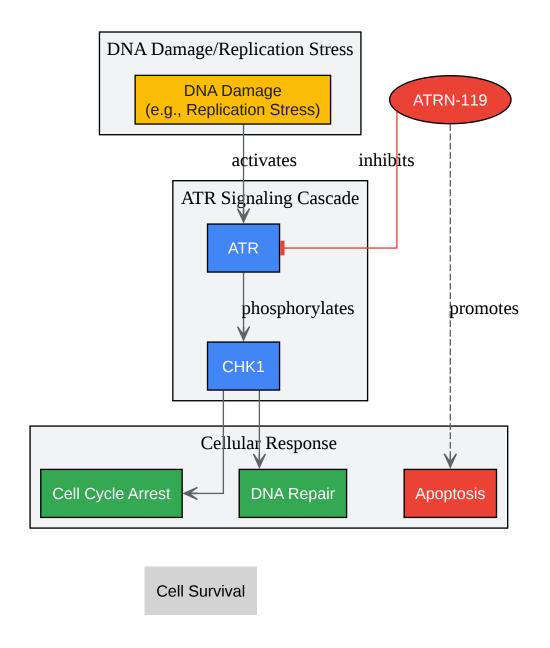
Introduction

ATRN-119 is an orally bioavailable inhibitor of ATR kinase, a critical protein in the DNA Damage Response (DDR) pathway.[1] ATR is activated by DNA replication stress, a common feature of cancer cells, and plays a key role in stabilizing replication forks and facilitating DNA repair.[1][2] By inhibiting ATR, ATRN-119 disrupts DNA damage checkpoint activation, hinders DNA repair, and ultimately induces apoptosis in tumor cells.[1] Preclinical and clinical studies have demonstrated the potential of ATRN-119 as both a monotherapy and in combination with other agents, particularly those that also induce DNA damage, such as PARP inhibitors.

Mechanism of Action and Signaling Pathway

ATRN-119 selectively targets and binds to ATR, inhibiting its kinase activity. This action prevents the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), a key effector in the ATR signaling cascade. The inhibition of the ATR-CHK1 pathway leads to the collapse of stalled replication forks, accumulation of DNA double-strand breaks, and cell death.





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Caption: ATRN-119 inhibits the ATR signaling pathway, leading to apoptosis.

Combination Therapy Rationale

The combination of ATRN-119 with other DNA damaging agents, such as PARP inhibitors, is based on the principle of synthetic lethality. Tumors with deficiencies in certain DNA repair pathways (e.g., BRCA mutations) are highly dependent on other repair mechanisms, such as the ATR pathway, for survival. By inhibiting ATR with ATRN-119 in combination with a PARP inhibitor, which targets another key DNA repair protein, researchers can exploit these tumor-



specific vulnerabilities to induce robust and selective cancer cell death. Preclinical in vivo studies have demonstrated significant synergy between ATRN-119 and PARP inhibition.

Preclinical Data In Vitro Cytotoxicity

ATRN-119 has shown potent cytotoxic effects across a broad range of cancer cell lines. While specific data for "**Antitumor agent-119** (compound 13K)" is available, it is important to distinguish this from ATRN-119. For "**Antitumor agent-119** (compound 13K)," the following IC50 values have been reported:

Cell Line	Cancer Type	IC50 (nM)
Butkitt	Burkitt's Lymphoma	30
CCRF-CEM	T-cell Leukemia	140
HeLa	Cervical Cancer	100
HT-29	Colorectal Cancer	40
Data for Antitumor agent-119 (compound 13K)		

Preclinical studies have indicated that single-agent ATRN-119 demonstrates increased cytotoxicity in cancer cell lines with existing DDR gene alterations.

Clinical Data

A first-in-human Phase 1/2a clinical trial (ABOYA-119) is currently evaluating the safety, tolerability, and preliminary efficacy of oral ATRN-119 in patients with advanced solid tumors.

Phase 1 Dose Escalation

The study has explored various dose levels of ATRN-119 administered orally once daily.



Dose Level	Dose (mg)		
1	50		
2	100		
3	200		
4	350		
5	550		
6	800		
7	1100		
8	1300		
9	1500		
Data from the ABOYA-119 trial			

A protocol amendment has also introduced twice-daily dosing to be studied independently.

Treatment-Emergent Adverse Events

The most common treatment-emergent adverse events (all grades) observed in the Phase 1 trial are summarized below.



Adverse Event	Grade 1-2 (%)	Grade 3 (%)	
Fatigue	44	0	
Diarrhea	33	0	
Nausea	Not Reported	Not Reported	
Vomiting	Not Reported	Not Reported	
Blood phosphorus decreased	11	0	
Asthenia	11	0	
Candida infection	11	0	
Arthralgia	11	0	
Dysuria	11	0	
Dyspnea	11	0	
Hypotension	11	0	
Data as of September 20, 2023. No Grade 4 events or			

Data as of September 20, 2023. No Grade 4 events or significant hematologic toxicity were reported.

Experimental Protocols In Vitro Cell Viability Assay (Example Protocol)

This protocol describes a general method for assessing the cytotoxic effects of ATRN-119 in combination with a PARP inhibitor on cancer cell lines.



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Caption: Workflow for an in vitro cell viability combination study.



1. Cell Culture:

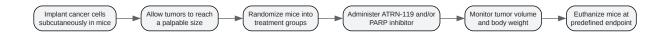
- Culture cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- 2. Drug Preparation:
- Prepare stock solutions of ATRN-119 and the selected PARP inhibitor in a suitable solvent (e.g., DMSO).
- Perform serial dilutions to create a range of concentrations for single-agent and combination treatments.
- 3. Cell Seeding:
- Harvest cells and seed them into 96-well plates at a predetermined density.
- · Allow cells to adhere overnight.
- 4. Drug Treatment:
- Treat cells with ATRN-119 alone, the PARP inhibitor alone, and the combination of both at various concentrations.
- Include a vehicle control (e.g., DMSO).
- 5. Incubation:
- Incubate the treated plates for a period of 72 hours.
- 6. Viability Assessment:
- Assess cell viability using a commercially available assay, such as the CellTiter-Glo®
 Luminescent Cell Viability Assay, according to the manufacturer's instructions.
- 7. Data Analysis:



- · Measure luminescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
- Use software such as CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Model (Example Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of ATRN-119 in combination with a PARP inhibitor in a mouse xenograft model.



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Caption: Workflow for an in vivo xenograft combination study.

- 1. Animal Models:
- Utilize immunodeficient mice (e.g., nude or SCID) for the study.
- All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
- 2. Tumor Cell Implantation:
- Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
- 3. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ATRN-119 alone, PARP inhibitor alone, combination).
- 4. Drug Administration:



- Administer ATRN-119 orally according to the desired dose and schedule.
- Administer the PARP inhibitor according to its established protocol (e.g., oral gavage, intraperitoneal injection).
- 5. Monitoring and Endpoints:
- Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
- The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
- 6. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Statistically analyze the differences in tumor volume between the treatment groups to assess the efficacy of the combination therapy.

Conclusion

ATRN-119 is a promising ATR inhibitor with a clear mechanism of action and demonstrated anti-tumor activity, both as a single agent and in combination with other therapies. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of ATRN-119. The ongoing clinical trials will provide more definitive insights into its safety and efficacy in various cancer types.

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References

1. Facebook [cancer.gov]







- 2. ir.aprea.com [ir.aprea.com]
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